4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-11-6-7-12(13(8-11)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUMQLMKAGLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-fluoro-2-methoxyaniline to produce 4-fluoro-2-methoxy-5-nitroaniline. This intermediate is then subjected to acylation using benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 4-fluoro-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is , with a molecular weight of approximately 301.29 g/mol. The compound features a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring, which contributes to its biological activity and utility in organic synthesis.
Scientific Research Applications
-
Medicinal Chemistry
- Intermediate in Drug Synthesis : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against specific targets, making it valuable for drug development.
- Antibacterial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity, particularly against resistant strains such as Klebsiella pneumoniae. The mechanism may involve targeting bacterial proteins leading to cell lysis.
-
Materials Science
- Development of New Materials : The unique chemical structure allows for the design of materials with specific properties, such as enhanced thermal stability or electrical conductivity. This potential is particularly relevant in the development of advanced polymers and nanomaterials.
-
Biological Studies
- Enzyme Inhibition Studies : The compound is used to investigate its interactions with specific enzymes and receptors. Research indicates that similar compounds can inhibit key enzymes involved in disease pathways, suggesting that this compound may also have therapeutic implications.
Case Study 1: Antibacterial Activity
Research conducted on derivatives of this compound demonstrated promising results against multi-drug resistant bacteria. The study focused on the compound's ability to inhibit bacterial growth through specific biochemical pathways. Results indicated a favorable safety profile alongside effective antibacterial action, suggesting its potential as a lead compound for further pharmacological development.
Case Study 2: Enzyme Interaction
A series of biological assays were performed to evaluate the interaction of this compound with various enzymes involved in metabolic pathways. The findings showed significant inhibition rates, indicating its role as a potential therapeutic agent in treating diseases linked to these enzymes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
The position and type of halogen substituents significantly influence biological activity and physicochemical properties. For example:
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : This brominated analog exhibits similar crystallographic parameters to the title compound, with two molecules per asymmetric unit and comparable dihedral angles between aromatic rings. However, bromine’s larger atomic radius may enhance intermolecular halogen bonding compared to fluorine .
- 2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide: The dichloro substitution increases molecular weight (341.14 g/mol vs.
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 4-Fluoro-N-(4-methoxy-2-NP)Bz | F (para), 4-OMe, 2-NO₂ | 304.25 | Enhanced polarity, moderate logP |
| 4MNB | Br (para), 4-OMe, 2-NO₂ | 349.14 | Higher halogen bonding potential |
| 2,4-Dichloro analog | Cl (2,4-di), 4-OMe, 2-NO₂ | 341.14 | Increased steric hindrance |
Activity in EP2 Receptor Potentiation
Benzamides with piperidine or morpholine rings demonstrate distinct pharmacological profiles. For instance:
- CID890517 [4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide] : Retains potent EP2 receptor modulation (fold shift = 5.2) due to the para-fluoro group, which stabilizes interactions with the receptor’s hydrophobic pocket. Meta- or ortho-fluoro analogs (e.g., TG6–127-1) show reduced activity (fold shift < 2), highlighting the critical role of substitution geometry .
- Morpholine-containing analogs (e.g., CID2992168) : Exhibit comparable or superior EP2 potentiation (fold shift = 6.1) due to enhanced hydrogen bonding from the morpholine oxygen .
Fluoro-Benzamide Derivatives in Material Science
Fluorinated benzamides are used in silylation reactions to generate stable intermediates for polymer synthesis. For example:
- 4-Fluoro-N-(4-fluorophenyl)benzamide: Undergoes silylation with N,O-bis(trimethylsilyl)acetamide (BSA) to form trans/cis O-silyl imidates, confirmed by ¹⁹F NMR. The fluoro groups enhance electron-withdrawing effects, accelerating silylation kinetics compared to non-fluorinated analogs .
Crystallographic and Computational Insights
- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide: Crystallizes in the monoclinic space group P2₁/n, forming a 3D network via N–H···O and O–H···O hydrogen bonds. Density functional theory (DFT) calculations align with experimental data, showing a planar benzamide core and a frontier orbital gap (ΔE = 3.2 eV) conducive to charge transfer .
- 2-Nitro-N-(4-nitrophenyl)benzamide : Features a dihedral angle of 82.32° between aromatic rings and intramolecular C–H···O bonds, contrasting with the more coplanar fluoro analog .
Key Research Findings
- Substituent Position Matters : Para-fluoro substitution maximizes EP2 receptor activity, while meta/ortho positions reduce potency by 60–80% .
- Halogen Effects : Bromine enhances crystallographic packing via halogen bonds, whereas fluorine improves solubility and metabolic stability .
- Morpholine vs. Piperidine : Morpholine derivatives exhibit superior receptor binding due to oxygen’s hydrogen-bonding capacity .
Data Table: Comparative Analysis of Selected Benzamides
| Compound | Biological Activity (EP2 Fold Shift) | logP | Solubility (µM) | Key Structural Feature |
|---|---|---|---|---|
| 4-Fluoro-N-(4-methoxy-2-NP)Bz | Not reported | 2.8 | 12.4 | Para-F, nitro group |
| CID890517 | 5.2 | 3.1 | 8.9 | Piperidine ring, para-F |
| CID2992168 (morpholine analog) | 6.1 | 2.5 | 15.6 | Morpholine oxygen |
| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl) | N/A | 1.9 | 23.7 | Isoindolinone fused ring |
Biological Activity
4-Fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is an aromatic amide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a nitro group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 280.25 g/mol
The compound features:
- A fluorine atom at the para position relative to the amide group.
- A methoxy group and a nitro group on the aromatic ring, which may enhance its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with an appropriate benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through acylation, resulting in the formation of the desired amide with a yield often reported around 77% .
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory activity against various enzymes implicated in disease pathways. For instance, studies on structurally related compounds have demonstrated their ability to inhibit key enzymes involved in viral replication and cancer cell proliferation .
Antiviral Activity
A notable area of interest is the compound's potential antiviral properties. Structure-activity relationship (SAR) studies have shown that modifications in similar compounds can lead to significant antiviral effects against noroviruses, with some derivatives achieving low micromolar EC50 values . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness against viral infections.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of related aromatic amides have been documented, with some exhibiting IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups may enhance the compound's ability to induce apoptosis in cancer cells.
Case Studies
- Antiviral Screening : In a study evaluating novel antiviral agents, derivatives structurally similar to this compound were tested against human norovirus. Compounds showed promising inhibition at low concentrations, indicating that further exploration of this compound could yield valuable insights into its antiviral potential .
- Cytotoxicity Assessment : Another study focused on evaluating a series of nitro-substituted benzamides for their anticancer properties. The findings revealed that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines, suggesting that this compound might also possess similar properties worth investigating .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 280.25 g/mol |
| Synthesis Yield | ~77% |
| Potential EC50 (Antiviral) | Low micromolar range |
| Cytotoxicity IC50 | Micromolar range in cancer cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, and how are coupling reagents optimized?
- Answer : The compound is typically synthesized via amide bond formation between substituted benzoic acids and anilines. A validated approach uses N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents under low-temperature conditions (-50°C). This minimizes side reactions and improves yield .
- Key Parameters :
- Reaction temperature: -50°C to prevent decomposition.
- Solvent: Dry dichloromethane or tetrahydrofuran.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons split by fluorine/nitro groups) .
- Elemental Analysis : Validates purity (>95%) and molecular formula .
Q. How do pH and temperature affect the fluorescence properties of this compound?
- Answer : Fluorescence intensity is pH- and temperature-dependent. Optimal conditions include:
- pH 5.0 : Protonation of the nitro group enhances electron-withdrawing effects, maximizing fluorescence at λex 340 nm and λem 380 nm .
- Temperature 25°C : Higher temperatures (>30°C) reduce quantum yield due to thermal quenching .
- Data Table :
| Parameter | Optimal Value | LOD (mg/L) | LOQ (mg/L) |
|---|---|---|---|
| pH | 5.0 | 0.269 | 0.898 |
| Temperature (°C) | 25 | — | — |
Advanced Research Questions
Q. How can conflicting fluorescence data under varying solvent polarities be resolved?
- Answer : Solvent polarity affects the compound’s excited-state dipole moment. For example:
- Polar solvents (e.g., methanol) : Stabilize the excited state, red-shifting emission .
- Nonpolar solvents (e.g., hexane) : Increase fluorescence intensity but reduce solubility.
- Resolution : Use time-resolved fluorescence spectroscopy to decouple solvent effects from intrinsic photophysics. Compare Stokes shifts across solvents to model solvatochromism .
Q. What strategies enhance crystal growth for X-ray diffraction studies of this compound?
- Answer :
- Slow Evaporation : Use a 1:1 mixture of dichloromethane and hexane at 4°C to promote slow nucleation .
- Crystal Data :
- Space Group : Orthorhombic P212121 (for analogous benzamides).
- Unit Cell : a = 7.098 Å, b = 11.423 Å, c = 18.949 Å (similar derivatives) .
- Challenges : Nitro and fluorine groups induce steric hindrance; co-crystallization with small molecules (e.g., methanol) may improve packing .
Q. How does the nitro group influence electronic properties and reactivity in cross-coupling reactions?
- Answer : The meta-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) show:
- Reduced electron density at the benzene ring (HOMO-LUMO gap ~4.5 eV).
- Enhanced reactivity toward palladium catalysts in aryl halide cross-couplings .
- Methodology :
- Use B3LYP/6-31G(d) to model charge distribution.
- Validate with cyclic voltammetry (oxidation peaks at ~1.2 V vs. Ag/AgCl) .
Data Contradiction Analysis
Q. Why do fluorescence binding constants (Ksv) vary across studies with metal ions?
- Answer : Discrepancies arise from:
- Ion Coordination Geometry : Nitro and methoxy groups may bind transition metals (e.g., Pb<sup>2+</sup>) in different stoichiometries .
- Competitive Solvation : Acetonitrile vs. aqueous buffers alter ion accessibility.
- Resolution : Use Job’s plot analysis to determine binding stoichiometry and Stern-Volmer plots to differentiate static vs. dynamic quenching .
Methodological Recommendations
- Synthesis : Optimize DCC/HOBt ratios (1:1.2) to minimize unreacted starting material .
- Fluorescence : Include inner-filter effect corrections when working with high concentrations .
- Crystallography : Screen solvents with varying donor numbers (e.g., DMF vs. ethyl acetate) to improve crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
